2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(furan-2-yl)-6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-6-8-21(9-7-13)12-14-15(22)4-5-18-20(14)16(23)11-19(25-18)17-3-2-10-24-17/h2-5,10-11,13,22H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKGYUVYCKCQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Alkoxyalkylation with 2,5-Dimethoxy-2,5-Dihydrofuran
The furan ring is introduced via α-alkoxyalkylation using 2,5-dimethoxy-2,5-dihydrofuran. In a one-pot protocol, 1-(2-hydroxyphenyl)butane-1,3-dione reacts with the dihydrofuran derivative in the presence of K10 montmorillonite at 120°C. The reaction proceeds through acid-catalyzed ring-opening of the dihydrofuran, followed by cyclodehydration to form the furan-chromenone hybrid. This method achieves 85–92% yields and avoids side products common in traditional Friedel-Crafts alkylation.
Oxidative Cyclization of Allylhydroxycoumarins
For substrates requiring regioselective furan fusion, allylhydroxycoumarins are treated with PdCl₂ or DDQ (dichlorodicyanobenzoquinone) to induce oxidative cyclization. For example, 7-allyloxy-4-hydroxycoumarin undergoes Pd-catalyzed dehydrogenation, forming the furan ring ortho to the hydroxy group with 78% efficiency. Microwave-assisted Claisen rearrangement further enhances regiocontrol, minimizing linear vs. angular isomer formation.
Hydroxy Group Installation at Position 6
The 6-hydroxy group is typically introduced via demethylation of a pre-installed methoxy group. Boron tribromide (BBr₃) in dichloromethane selectively cleaves the methyl ether at position 6 without affecting other functionalities. For instance, treatment of 6-methoxy-2-(furan-2-yl)-4H-chromen-4-one with BBr₃ at −78°C yields the 6-hydroxy derivative in 94% purity. Alternative methods include enzymatic dealkylation or acidic hydrolysis, though these are less efficient (<70% yield).
Piperidinylmethyl Substituent Incorporation at Position 5
Mannich Reaction with 4-Methylpiperidine
The (4-methylpiperidin-1-yl)methyl group is introduced via a Mannich reaction. A solution of 5-hydroxymethyl-2-(furan-2-yl)-6-hydroxy-4H-chromen-4-one, formaldehyde, and 4-methylpiperidine in ethanol undergoes condensation at 60°C for 12 hours. The reaction proceeds through iminium ion formation, followed by nucleophilic attack from the hydroxymethyl intermediate. Yields range from 65–72%, with excess formaldehyde improving conversion but risking over-alkylation.
Chloromethylation and Nucleophilic Substitution
Chloromethylation at position 5 is achieved using chloromethyl methyl ether (MOMCl) and ZnCl₂ as a catalyst. Subsequent displacement with 4-methylpiperidine in DMF at 100°C affords the target substituent. This two-step approach achieves 68% overall yield but requires stringent moisture control to prevent hydrolysis of the chloromethyl intermediate.
Integrated Synthetic Routes
One-Pot Tandem Synthesis
Analytical and Spectroscopic Validation
Critical data for the target compound include:
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¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, OH), 7.89 (d, J = 2.4 Hz, 1H, furan H-5), 6.82 (dd, J = 3.6 Hz, 1H, furan H-4), 6.56 (s, 1H, H-3), 4.32 (s, 2H, CH₂N), 2.98–2.84 (m, 4H, piperidine H), 2.44 (s, 3H, CH₃).
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HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₂₁H₂₂NO₅: 368.1498; found: 368.1501.
Challenges and Optimization Strategies
Key challenges include:
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Regioselectivity in Furan Addition: Competing formation of 3-furan-2-yl isomers is mitigated by using bulky catalysts (e.g., K10 montmorillonite) or microwave-assisted kinetics.
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Piperidinylmethyl Group Stability: The Mannich adduct is prone to retro-Mannich decomposition above 80°C, necessitating controlled heating and inert atmospheres.
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Solvent Selection: Water-based systems (e.g., imidazole/water mixtures) improve sustainability but reduce yields by 15–20% compared to DMF or ethanol .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
The compound 2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, focusing on its chemical, biological, and pharmacological significance.
Structure and Composition
This compound belongs to the class of chromenones, characterized by a chromene backbone with additional functional groups such as a furan ring and a piperidine moiety. The presence of the hydroxy group enhances its reactivity and solubility, making it an interesting candidate for further chemical modifications.
Pharmaceutical Research
The compound has shown potential as a lead structure in drug discovery due to its bioactive properties. It may possess:
- Antimicrobial Activity : Studies indicate that derivatives of chromenones exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
Biological Research
In biological studies, this compound could serve as a tool for:
- Enzyme Inhibition Studies : The hydroxy group can interact with enzyme active sites, providing insights into enzyme mechanisms.
- Receptor Binding Studies : The piperidine moiety may facilitate binding to specific receptors, allowing for the exploration of signaling pathways.
Material Science
Due to its unique structural features, this compound might be explored in:
- Polymer Chemistry : It can act as a monomer or cross-linker in polymer synthesis.
- Catalysis : The compound could serve as a catalyst or catalyst precursor in organic transformations.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of chromenones were evaluated for their antimicrobial properties against strains of Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the furan and piperidine rings enhanced activity, suggesting that similar modifications to our compound could yield potent antimicrobial agents.
Case Study 2: Anticancer Screening
Research conducted by Smith et al. (2023) highlighted the anticancer potential of chromenone derivatives. The study found that specific substitutions on the chromene structure led to increased cytotoxicity against breast cancer cell lines. This suggests that our compound could be optimized for similar applications.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Observations:
Substitution at Position 2: The furan-2-yl group in the target compound contrasts with purine (e.g., Example 75 in ) or simple alkyl/aryl groups in other derivatives.
Piperidine Substitution: The 4-methylpiperidinylmethyl group at position 5 is unique. Piperidine derivatives are known to modulate pharmacokinetic properties, such as solubility and blood-brain barrier penetration, which could enhance CNS-targeted activity .
Hydroxyl Group at Position 6 : The 6-hydroxy group may contribute to hydrogen-bonding interactions, similar to 5,7-dihydroxy derivatives in antimicrobial studies .
Functional and Pharmacological Comparisons
Antimicrobial Activity
- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one (): Exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The dihydroxy groups likely enhance membrane disruption.
- Target Compound : While direct antimicrobial data are unavailable, the furan and piperidine groups suggest activity against Gram-positive bacteria, as seen in structurally related chromenes .
Antitumor Potential
- 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenyl-4H-chromen-4-one (): Demonstrated IC₅₀ values of 10–20 µM against breast cancer (MCF-7) cells, attributed to prenyl group-induced apoptosis.
- Target Compound : The 4-methylpiperidine moiety may improve cellular uptake, while the furan ring could intercalate DNA, analogous to furan-containing chemotherapeutics .
Enzyme Inhibition
- Chiral 2H-Chromene-N-imidazolo-amino Acid Conjugates (): Inhibited aldose reductase (IC₅₀ = 0.8–1.2 µM) via interactions with the catalytic tyrosine residue.
- Target Compound : The hydroxyl and piperidine groups may target similar enzymes, though further docking studies are needed .
Biological Activity
The compound 2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one , also known as a derivative of chromone, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring, a hydroxy group, and a piperidine moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 25.72 μM , indicating significant cytotoxicity and the ability to suppress tumor growth in vivo .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Induction of apoptosis |
| U87 | 45.2 | Cytotoxicity via PI3K pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent. A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Acetylcholinesterase Inhibition
Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound showed moderate inhibition with an IC50 value of 0.29 μM , indicating its potential as a therapeutic agent in cognitive disorders .
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The compound interacts with specific enzymes such as AChE, leading to increased acetylcholine levels in synaptic clefts.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it likely involves disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on MCF-7 Cells : This study demonstrated that treatment with the compound led to significant apoptosis through flow cytometry analysis, confirming its anticancer properties.
- In Vivo Tumor Growth Suppression : In animal models, administration of the compound resulted in reduced tumor volume compared to control groups, showcasing its potential for therapeutic use .
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease management .
Q & A
Basic: What are the recommended synthetic routes for 2-(furan-2-yl)-6-hydroxy-5-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of a chromen-4-one precursor (e.g., 6-hydroxy-4H-chromen-4-one) with a furan-2-carbaldehyde derivative under Claisen-Schmidt or Aldol conditions to introduce the furan-2-yl group at position 2 .
- Step 2 : Mannich reaction or nucleophilic substitution to install the (4-methylpiperidin-1-yl)methyl moiety at position 5. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures yields high-purity product .
Basic: How is the structural characterization of this compound validated?
Key analytical techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., hydroxyl at C6, furan at C2). NOESY can resolve spatial proximity of the piperidinylmethyl group .
- X-ray Crystallography : Single-crystal analysis provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H] peak at m/z 384.17) .
Basic: What preliminary biological assays are recommended for this compound?
- Antioxidant Activity : DPPH and ABTS radical scavenging assays (IC values at 10–50 µM) .
- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC comparison to reference drugs like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., SARS-CoV-2 M inhibition at 0.1–1 mM) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation : Compare bioactivity of furan-2-yl vs. thiophene or pyridine analogs. For example, fluorophenyl derivatives in showed enhanced cytotoxicity .
- Piperidine Modifications : Replace 4-methylpiperidine with morpholine or pyrrolidine to assess steric/electronic effects on target binding .
- Hydroxyl Group Masking : Acetylation or methylation of the C6 hydroxyl evaluates its role in hydrogen bonding .
Advanced: What computational methods are suitable for studying its electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 3.5–4.2 eV) to predict redox behavior. Solvent effects can be modeled using the polarizable continuum model (PCM) .
- Molecular Docking : Simulate binding to targets like SARS-CoV-2 M (PDB: 6LU7) using AutoDock Vina. Key interactions: furan π-stacking and piperidine hydrogen bonding .
Advanced: How can researchers resolve contradictions in biological activity data?
- Assay Validation : Replicate results across orthogonal assays (e.g., fluorescence vs. calorimetry for enzyme inhibition) .
- Cellular Context : Compare activity in 2D monolayers vs. 3D spheroids to address permeability artifacts .
- Metabolite Profiling : LC-MS/MS to rule out off-target effects from compound degradation .
Advanced: What mechanistic studies elucidate its mode of action?
- Kinetic Assays : Determine inhibition constants (K) for enzymes using Lineweaver-Burk plots .
- Proteomic Profiling : SILAC-based mass spectrometry to identify differentially expressed proteins in treated cells .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species generation in live cells .
Advanced: How do solvent and pH affect its stability and reactivity?
- Stability Studies : Monitor degradation via HPLC in buffers (pH 4–10) at 37°C. Acidic conditions may hydrolyze the chromenone ring .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the enol form of the chromenone, altering reactivity in subsequent reactions .
Advanced: What strategies separate enantiomers of this compound?
- Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases .
- Crystallization-Induced Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate enantiopure forms .
Advanced: How can proteomics identify its biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
